9-(Biphenyl-4-yl)anthracen

Übersicht

Beschreibung

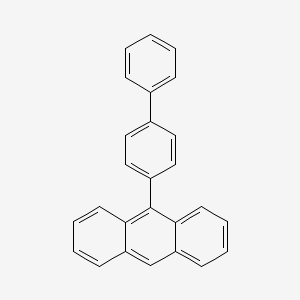

9-([1,1'-Biphenyl]-4-yl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a biphenyl group at the 9th position of the anthracene structure enhances its photophysical properties, making it a valuable compound in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1 OLEDs (Organic Light Emitting Diodes)

9-([1,1'-Biphenyl]-4-yl)anthracene is primarily utilized as a hole transport material and emissive layer in OLED devices. Its high fluorescence efficiency and favorable energy levels make it suitable for enhancing the performance of OLEDs. The compound's structure allows for effective charge transport, which is crucial for the efficiency of light emission in these devices.

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | High (>90%) |

| Energy Level (HOMO) | Approx. -5.2 eV |

| Energy Level (LUMO) | Approx. -2.5 eV |

Case Study : A study demonstrated that incorporating 9-([1,1'-Biphenyl]-4-yl)anthracene in OLED structures resulted in a significant increase in luminous efficiency compared to devices without this compound, showcasing its effectiveness as an emissive layer .

Photonic Applications

2.1 Sensors and Photodetectors

The compound's photophysical properties allow it to be used in sensors for detecting various analytes, including heavy metals and organic pollutants. Its ability to undergo fluorescence quenching upon interaction with specific substances makes it a valuable tool in environmental monitoring.

| Application | Mechanism |

|---|---|

| Heavy Metal Detection | Fluorescence Quenching |

| Organic Pollutant Sensing | Photoluminescence Changes |

Case Study : Research indicated that films made from 9-([1,1'-Biphenyl]-4-yl)anthracene exhibited a measurable decrease in fluorescence intensity when exposed to lead ions, demonstrating its potential as a heavy metal sensor .

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have explored the potential of 9-([1,1'-Biphenyl]-4-yl)anthracene derivatives in anticancer therapies . The compound has shown promise as an inhibitor of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

Case Study : A detailed investigation into the effects of this compound on MCF-7 cells revealed that it induced apoptosis via the mitochondrial pathway, thus highlighting its potential as a therapeutic agent .

Wirkmechanismus

Target of Action

Anthracene-based derivatives are known for their photophysical properties , suggesting that their targets could be related to light-sensitive processes or structures.

Mode of Action

The mode of action of 9-(Biphenyl-4-yl)anthracene is primarily through its interaction with light. As an anthracene derivative, it exhibits high thermal stability and blue emission with a high quantum yield . This suggests that it may interact with its targets by absorbing and emitting light, a process that can cause changes in the target’s state or activity.

Result of Action

The molecular and cellular effects of 9-(Biphenyl-4-yl)anthracene’s action are likely related to its photophysical properties. Its ability to absorb and emit light could potentially influence cellular processes that are sensitive to light. The specific effects would depend on the nature of its target .

Action Environment

The action, efficacy, and stability of 9-(Biphenyl-4-yl)anthracene can be influenced by various environmental factors. For instance, its photophysical properties suggest that light conditions could play a significant role. Additionally, factors such as temperature and pH could also impact its stability and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromoanthracene and 4-phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 9-([1,1'-Biphenyl]-4-yl)anthracene are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and high yield. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions: 9-([1,1'-Biphenyl]-4-yl)anthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

9,10-Diphenylanthracene: Another anthracene derivative with two phenyl groups at the 9th and 10th positions.

9-Phenylanthracene: Contains a single phenyl group at the 9th position.

9,10-Bis(phenylethynyl)anthracene: Features phenylethynyl groups at the 9th and 10th positions.

Uniqueness: 9-([1,1'-Biphenyl]-4-yl)anthracene is unique due to the presence of the biphenyl group, which enhances its photophysical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and thermal stability .

Biologische Aktivität

9-([1,1'-Biphenyl]-4-yl)anthracene, a derivative of anthracene, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by the presence of biphenyl substituents at the 9-position of the anthracene core, which may influence its electronic properties and interactions with biological systems.

Synthesis and Characterization

The synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene typically involves methods such as Suzuki coupling or other cross-coupling techniques. Characterization is performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Several studies have explored the anticancer potential of anthracene derivatives, including 9-([1,1'-Biphenyl]-4-yl)anthracene. A notable study indicates that compounds with a similar anthracene structure exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9-([1,1'-Biphenyl]-4-yl)anthracene | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis via ROS generation |

| 9-Anthracenecarboxylic acid | HeLa (Cervical Cancer) | 5.2 | Inhibition of topoisomerase II |

Anti-inflammatory Activity

Research has indicated that certain anthracene derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, disubstituted anthracenes demonstrated significant inhibition of nitric oxide production in activated macrophages. This suggests that 9-([1,1'-Biphenyl]-4-yl)anthracene may also possess anti-inflammatory properties.

Study on Cytotoxicity

In a comparative study on various anthracene derivatives, it was found that 9-([1,1'-Biphenyl]-4-yl)anthracene exhibited moderate cytotoxicity against human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

Mechanistic Insights

A mechanistic study revealed that compounds similar to 9-([1,1'-Biphenyl]-4-yl)anthracene could induce apoptosis through the activation of caspase pathways. Flow cytometry analysis demonstrated increased annexin V binding in treated cells, indicating early apoptotic events.

Eigenschaften

IUPAC Name |

9-(4-phenylphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-2-8-19(9-3-1)20-14-16-21(17-15-20)26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLVQJGIYNHPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622187 | |

| Record name | 9-([1,1'-Biphenyl]-4-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323195-31-9 | |

| Record name | 9-([1,1'-Biphenyl]-4-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.